4-[(But-2-en-1-yl)oxy]benzoic acid
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Overview
Description
4-[(But-2-en-1-yl)oxy]benzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of a but-2-en-1-yloxy group attached to the benzene ring of benzoic acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(But-2-en-1-yl)oxy]benzoic acid typically involves the esterification of benzoic acid with but-2-en-1-ol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the formation of the ester linkage .
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
4-[(But-2-en-1-yl)oxy]benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol group.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of nitro, bromo, or sulfonic acid derivatives.
Scientific Research Applications
4-[(But-2-en-1-yl)oxy]benzoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-[(But-2-en-1-yl)oxy]benzoic acid involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Benzoic acid: A simple aromatic carboxylic acid with a wide range of applications.
4-Hydroxybenzoic acid: Known for its use in the synthesis of parabens and other esters.
4-Methoxybenzoic acid: Used in the production of various pharmaceuticals and chemicals
Uniqueness
4-[(But-2-en-1-yl)oxy]benzoic acid is unique due to the presence of the but-2-en-1-yloxy group, which imparts distinct chemical properties and reactivity. This structural feature allows for specific interactions and applications that are not possible with simpler benzoic acid derivatives .
Properties
CAS No. |
921623-07-6 |
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Molecular Formula |
C11H12O3 |
Molecular Weight |
192.21 g/mol |
IUPAC Name |
4-but-2-enoxybenzoic acid |
InChI |
InChI=1S/C11H12O3/c1-2-3-8-14-10-6-4-9(5-7-10)11(12)13/h2-7H,8H2,1H3,(H,12,13) |
InChI Key |
CXZNAWXMFFOKPP-UHFFFAOYSA-N |
Canonical SMILES |
CC=CCOC1=CC=C(C=C1)C(=O)O |
Origin of Product |
United States |
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